REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=1.CN(C)C=O.C(=O)([O-])[O-].[Na+].[Na+].[CH2:28](I)[CH2:29][CH3:30]>O>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]1[CH2:12][CH2:13][N:14]([CH2:28][CH2:29][CH3:30])[CH2:15][CH:16]=1 |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
9.28 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C2C(=CNC2=CC1)C=1CCNCC1
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
8.48 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
4.67 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
prepared by the process of Belgium Pat
|
Type
|
ADDITION
|
Details
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was then poured
|
Type
|
CUSTOM
|
Details
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after which crystallization
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Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the recovered product was rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure in the presence of a dehydrating agent
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Type
|
CUSTOM
|
Details
|
The product was crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 112% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |